molecular formula C19H15ClN4 B11444605 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11444605
M. Wt: 334.8 g/mol
InChI Key: NPJLHVKIJBCFOD-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in drug development and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient for constructing the imidazo[1,2-a]pyrazine scaffold. For instance, a common synthetic route might involve the condensation of 3-chlorobenzaldehyde with 2-methylphenylhydrazine, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound may utilize scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed bioactivity. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C19H15ClN4/c1-13-5-2-3-8-16(13)22-19-18(14-6-4-7-15(20)11-14)23-17-12-21-9-10-24(17)19/h2-12,22H,1H3

InChI Key

NPJLHVKIJBCFOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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